molecular formula C6H9ClO4S B2986903 Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate CAS No. 1932811-28-3

Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate

Cat. No.: B2986903
CAS No.: 1932811-28-3
M. Wt: 212.64
InChI Key: WTZPZRVIYDYSNZ-SYDPRGILSA-N
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Description

Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C6H9ClO4S and a molecular weight of 212.65 g/mol . It is known for its unique structure, which includes a cyclobutane ring substituted with a chlorosulfonyl group and a carboxylate ester group. This compound is used in various scientific research applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutane derivatives with chlorosulfonyl chloride in the presence of a base. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with additional steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form cyclobutane derivatives with different functional groups.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various esters and amides, while reduction reactions can produce alcohols and hydrocarbons .

Scientific Research Applications

Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate involves its reactivity with various nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, making the compound a useful intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(chlorosulfonyl)cyclopentane-1-carboxylate
  • Methyl 3-(chlorosulfonyl)cyclohexane-1-carboxylate
  • Ethyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate

Uniqueness

Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts distinct reactivity and steric properties compared to its cyclopentane and cyclohexane analogs. The presence of the chlorosulfonyl group also makes it a versatile intermediate for various chemical transformations.

Properties

IUPAC Name

methyl 3-chlorosulfonylcyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO4S/c1-11-6(8)4-2-5(3-4)12(7,9)10/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZPZRVIYDYSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909294-41-2, 1932811-28-3
Record name methyl (1R,3R)-3-(chlorosulfonyl)cyclobutane-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name methyl rac-(1s,3s)-3-(chlorosulfonyl)cyclobutane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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